Vecabrutinib

Catalog No.
S546650
CAS No.
1510829-06-7
M.F
C22H24ClF4N7O2
M. Wt
529.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecabrutinib

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Description

The exact mass of the compound Vecabrutinib is 529.1616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chronic Lymphocytic Leukemia (CLL)

    CLL is the most common type of leukemia in adults. Studies have shown that Vecabrutinib is effective in treating CLL, either alone or in combination with other therapies. A Phase III clinical trial demonstrated that Vecabrutinib combined with obinutuzumab, another drug that targets B-cells, was superior to chemotherapy in terms of progression-free survival for patients with CLL [].

  • Mantle Cell Lymphoma (MCL)

    MCL is an aggressive form of non-Hodgkin lymphoma. Research suggests that Vecabrutinib is a promising treatment option for MCL, particularly in patients who have relapsed or are resistant to other therapies. A clinical trial showed that Vecabrutinib treatment resulted in significant overall response rates in patients with relapsed/refractory MCL [].

Vecabrutinib is a selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. It is currently under investigation for treating various B-cell malignancies, including chronic lymphocytic leukemia and other lymphoid cancers. Vecabrutinib's chemical formula is C22_{22}H24_{24}ClF4_4N7_7O2_2, with a molecular weight of approximately 529.92 g/mol . The compound is designed to inhibit both wild-type and mutant forms of BTK, including the C481S mutation often associated with resistance to other BTK inhibitors like ibrutinib .

Vecabrutinib's primary mechanism of action involves inhibiting BTK, a signaling molecule crucial for B-cell development and function []. By blocking BTK, Vecabrutinib disrupts B-cell signaling pathways, leading to the inhibition of B-cell proliferation and survival []. Additionally, Vecabrutinib's inhibition of ITK may contribute to its immunomodulatory effects [].

Clinical trials suggest that Vecabrutinib is well-tolerated with a manageable side effect profile []. However, further investigation is needed to determine its long-term safety profile.

Vecabrutinib functions primarily by binding to the ATP-binding site of BTK, preventing its activation. This inhibition leads to decreased phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2) . The compound exhibits an IC50_{50} value of approximately 18.4 nM against BTK, demonstrating significant potency in inhibiting the kinase activity .

The biological activity of vecabrutinib has been extensively studied, particularly in the context of B-cell signaling pathways. It effectively inhibits phosphorylation events triggered by B-cell receptor activation, thereby disrupting critical signaling cascades involved in cell survival and proliferation . In clinical trials, vecabrutinib has shown promise in producing partial responses in patients with advanced B-cell malignancies . Furthermore, it has been observed to reduce serum cytokine levels significantly, indicating its potential effectiveness in modulating immune responses .

The synthesis of vecabrutinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:

  • Nucleophilic substitution: To introduce functional groups.
  • Coupling reactions: To form carbon-carbon bonds.
  • Protecting group strategies: To ensure selectivity during multi-step syntheses.

These methods are designed to optimize yield and purity while minimizing unwanted side reactions.

Vecabrutinib is primarily being explored for its therapeutic potential in treating various B-cell malignancies. Its unique mechanism allows it to target both wild-type and resistant forms of BTK, making it a candidate for patients who have developed resistance to existing therapies like ibrutinib. Ongoing clinical trials are assessing its efficacy and safety profile in different types of hematological cancers .

Interaction studies have shown that vecabrutinib selectively inhibits BTK without significant off-target effects on other kinases at clinically relevant concentrations. In vitro assays indicate that it maintains a favorable pharmacokinetic profile, with sustained drug levels supporting twice-daily dosing regimens . Comparative studies with other BTK inhibitors highlight vecabrutinib's unique non-covalent binding mechanism, which may reduce risks associated with off-target kinase inhibition seen with covalent inhibitors .

Vecabrutinib is part of a broader class of BTK inhibitors but stands out due to its reversible binding mechanism. Below is a comparison with other notable BTK inhibitors:

Compound NameMechanism TypeIC50_{50} (nM)Unique Features
VecabrutinibReversible18.4Effective against C481S mutations; well-tolerated
IbrutinibCovalent~5-10Irreversibly binds to C481; associated with off-target effects
ARQ 531Reversible32.9Similar potency but shows greater clinical efficacy
FenebrutinibCovalent7.04Higher in vitro potency but limited clinical activity

Vecabrutinib's unique position as a reversible inhibitor allows for potentially fewer side effects and improved patient tolerability compared to covalent inhibitors like ibrutinib .

Molecular Structure and Formula (C22H24ClF4N7O2)

Vecabrutinib possesses the molecular formula C22H24ClF4N7O2, representing a complex heterocyclic compound with multiple functional groups [1] [2] [3]. The chemical structure consists of a bipiperidine core system connected to a fluoropyrimidine moiety and a substituted aniline group [4] [5]. The International Union of Pure and Applied Chemistry name for vecabrutinib is (3R,3'R,4'S)-1'-(6-amino-5-fluoropyrimidin-4-yl)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxo[1,3'-bipiperidine]-4'-carboxamide [1] [24].

The compound features three defined stereocenters with absolute stereochemistry designated as 3R, 3'R, and 4'S configurations [3] [5]. The molecule contains several key structural elements including a trifluoromethyl group attached to a chlorinated aromatic ring, a fluorinated pyrimidine ring system, and two interconnected piperidine rings forming the central scaffold [1] [2] [4].

Table 1: Structural Components of Vecabrutinib

ComponentDescriptionChemical Features
Bipiperidine CoreCentral scaffoldTwo connected six-membered saturated rings
FluoropyrimidineHeterocyclic moiety6-amino-5-fluoropyrimidin-4-yl group
Substituted AnilineAromatic substituent3-chloro-5-(trifluoromethyl)phenyl group
CarboxamideFunctional groupPrimary amide functionality

The compound's stereochemical complexity arises from the three chiral centers present in the bipiperidine system [3] [5]. The absolute configuration has been determined through structural analysis, with the molecule existing as a single enantiomer in its active pharmaceutical form [1] [24].

Physicochemical Properties

Molecular Weight (529.92 Da)

Vecabrutinib exhibits a molecular weight of 529.92 daltons, calculated from its molecular formula C22H24ClF4N7O2 [1] [2] [4]. The monoisotopic mass has been precisely determined as 529.1616 daltons through high-resolution mass spectrometry analysis [2] [26] [28]. This molecular weight places vecabrutinib within the typical range for small molecule pharmaceutical compounds designed for oral bioavailability.

Table 2: Mass Characteristics of Vecabrutinib

ParameterValueSource
Average Molecular Weight529.92 Da [1] [2] [4]
Monoisotopic Mass529.1616 Da [2] [26] [28]
Exact Mass529.1616 Da [26] [28]

The elemental composition analysis reveals carbon content of 49.86%, hydrogen 4.57%, chlorine 6.69%, fluorine 14.34%, nitrogen 18.50%, and oxygen 6.04% [28]. This composition reflects the high heteroatom content characteristic of modern kinase inhibitors.

Solubility Characteristics

Vecabrutinib demonstrates limited aqueous solubility, characteristic of highly lipophilic pharmaceutical compounds [8] [9]. In dimethyl sulfoxide, the compound exhibits a solubility of 125 milligrams per milliliter, equivalent to 235.88 millimolar concentration [8]. The solubility in aqueous media has been reported as less than one milligram per milliliter at physiological conditions [9].

Table 3: Solubility Profile of Vecabrutinib

Solvent SystemSolubilityConcentration
Dimethyl Sulfoxide125 mg/mL235.88 mM
Aqueous Media (pH 7.4)<1 mg/mL<1.89 mM
Acidic Conditions (pH 1.5)Limited dataNot specified

The compound requires solubilization strategies for biological testing and pharmaceutical formulation due to its poor water solubility [8] [9]. This physicochemical property is typical for compounds designed to penetrate cellular membranes and interact with intracellular protein targets.

Protein Binding Properties (98.7%)

Vecabrutinib exhibits exceptionally high protein binding in human plasma, with 98.7% of the compound bound to plasma proteins [10] [12]. This extensive protein binding significantly impacts the pharmacokinetic properties and bioavailability of free drug for therapeutic activity [10]. The high protein binding has been identified as a potential factor limiting the clinical efficacy of vecabrutinib compared to other Bruton tyrosine kinase inhibitors with lower protein binding characteristics [10].

Table 4: Protein Binding Characteristics

ParameterValueClinical Implication
Human Plasma Protein Binding98.7% [10] [12]
Free Fraction1.3%Limited available drug
Binding AffinityHighReduced tissue distribution

The extensive protein binding may affect the distribution of vecabrutinib from blood to disease sites, potentially resulting in insufficient concentrations to provide adequate Bruton tyrosine kinase inhibition [10]. This pharmacokinetic limitation has been proposed as one explanation for the modest clinical activity observed in clinical trials [10] [12].

Structural Analysis Methodologies

X-ray Crystallography Studies

X-ray crystallography has been employed to determine the three-dimensional structure of vecabrutinib in complex with its target protein Bruton tyrosine kinase [11] [20] [21]. Crystal structures have been obtained for the kinase domain of Bruton tyrosine kinase bound to various inhibitors, providing detailed insights into binding interactions and selectivity profiles [11] [20] [21].

The crystallization conditions typically involve polyethylene glycol-based precipitants, with successful crystal formation reported in solutions containing 20% polyethylene glycol 3350, 0.1 molar bis-tris propane buffer at physiological pH, and various halide salts [11]. X-ray diffraction data collection has achieved resolutions ranging from 1.7 to 2.6 angstroms, sufficient for detailed structural analysis [11] [21].

Table 5: Crystallographic Parameters for Bruton Tyrosine Kinase Inhibitor Complexes

ParameterTypical ValuesReference Studies
Resolution Range1.7-2.6 Å [11] [21]
Precipitant20% PEG 3350 [11]
Buffer SystemBis-tris propane, pH 6.5-7.5 [11]
Space GroupVariable [11] [21]

The crystal structures reveal the binding mode of inhibitors within the adenosine triphosphate binding pocket of the kinase domain [11] [20] [21]. These studies have provided essential information for understanding structure-activity relationships and guiding the development of improved inhibitors [20] [21].

Mass Spectrometry Analysis

Mass spectrometry techniques have been extensively utilized for the characterization and analysis of vecabrutinib [14] [15] [16]. High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula and enabling identification of metabolites and degradation products [14] [15].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of vecabrutinib in biological matrices [16]. These analytical methods employ multiple reaction monitoring transitions for selective detection and quantification [16]. The mass spectrometric fragmentation patterns provide structural information about the compound and its metabolites [16].

Table 6: Mass Spectrometry Analytical Parameters

TechniqueApplicationKey Features
High-Resolution MSMolecular characterizationAccurate mass determination
LC-MS/MSQuantitative analysisMultiple reaction monitoring
Intact Protein MSProtein-drug interactionsBinding stoichiometry
Fragmentation AnalysisStructural elucidationBreakdown pathways

Intact protein mass spectrometry has been employed to study the binding of vecabrutinib to Bruton tyrosine kinase, providing information about binding stoichiometry and kinetics [14] [15]. These studies complement crystallographic data by providing solution-phase binding information [14] [15].

Structure-Activity Relationships

The structure-activity relationships of vecabrutinib have been established through comparison with related Bruton tyrosine kinase inhibitors and analysis of binding interactions [13] [18] [31]. The compound demonstrates selective inhibition of Bruton tyrosine kinase with an inhibitory concentration of 3 nanomolar against the wild-type enzyme [13] [18].

The bipiperidine core system provides the essential scaffold for binding to the kinase active site [13] [18] [31]. The fluoropyrimidine moiety forms critical hydrogen bonding interactions with the hinge region of the kinase domain [20] [21] [31]. The substituted aniline group extends into the back pocket of the active site, contributing to binding affinity and selectivity [20] [21] [31].

Table 7: Structure-Activity Relationship Analysis

Structural FeatureFunctionActivity Impact
Bipiperidine CoreActive site bindingEssential for activity
FluoropyrimidineHinge region interactionCritical hydrogen bonds
Trifluoromethyl GroupHydrophobic interactionsSelectivity enhancement
CarboxamidePolar interactionsBinding stabilization

The reversible, non-covalent binding mechanism of vecabrutinib distinguishes it from first-generation covalent inhibitors [4] [13] [18]. This binding mode enables inhibition of both wild-type and mutant forms of Bruton tyrosine kinase, including the C481S resistance mutation that renders covalent inhibitors ineffective [4] [13] [18].

The residence time of vecabrutinib on Bruton tyrosine kinase has been measured at 15 minutes, which is shorter than other non-covalent inhibitors such as ARQ 531 with 128 minutes residence time [10]. This relatively short residence time may contribute to the limited clinical efficacy observed compared to inhibitors with longer target engagement [10] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.1616134 g/mol

Monoisotopic Mass

529.1616134 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQ7O0OB5GU

Wikipedia

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Dates

Modify: 2023-08-15

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